molecular formula C9H8ClN2O- B14754467 5-aminoquinolin-8-ol chloride;5-Amino-8-hydroxyquinoline Dihydrochloride

5-aminoquinolin-8-ol chloride;5-Amino-8-hydroxyquinoline Dihydrochloride

Cat. No.: B14754467
M. Wt: 195.62 g/mol
InChI Key: IVNLYYOZDIVKJJ-UHFFFAOYSA-M
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Description

. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminoquinolin-8-ol chloride involves a multi-step process:

Industrial Production Methods

Industrial production methods for 5-aminoquinolin-8-ol chloride typically follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-aminoquinolin-8-ol chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-aminoquinolin-8-ol chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-aminoquinolin-8-ol chloride involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It can also interact with enzymes and proteins, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitroso-8-hydroxyquinoline hydrochloride
  • 8-hydroxyquinoline
  • 5-acetamido-8-hydroxyquinoline hydrochloride
  • 5-(p-tolylsulfonylimino)quinolin-8-one
  • 5,8-quinolinesemiquinone

Uniqueness

5-aminoquinolin-8-ol chloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility in scientific research and industrial applications sets it apart from other similar compounds .

Properties

Molecular Formula

C9H8ClN2O-

Molecular Weight

195.62 g/mol

IUPAC Name

5-aminoquinolin-8-ol;chloride

InChI

InChI=1S/C9H8N2O.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H,10H2;1H/p-1

InChI Key

IVNLYYOZDIVKJJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N.[Cl-]

Origin of Product

United States

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